

# Technical Support Center: EPDM Seals - High-Temperature Applications

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## Compound of Interest

Compound Name: *Ethylene/propylene/diene  
terpolymer*

Cat. No.: *B3182867*

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This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ethylene Propylene Diene Monomer (EPDM) seals, focusing on the reduction of compression set at elevated temperatures.

## Frequently Asked Questions (FAQs)

Q1: What is compression set and why is it critical for high-temperature sealing applications?

A1: Compression set refers to the permanent deformation of a material after being subjected to a constant compressive stress for a specific time and at a particular temperature.<sup>[1][2]</sup> In sealing applications, a low compression set is crucial as it indicates the material's ability to retain its original shape and maintain a sealing force.<sup>[1][3]</sup> A high compression set can lead to seal failure and leakage over time, especially at elevated temperatures which accelerate the degradation and relaxation processes within the material.<sup>[3][4]</sup>

Q2: My EPDM seals are showing a high compression set in my high-temperature experiments. What are the likely causes?

A2: Several factors can contribute to a high compression set in EPDM seals at elevated temperatures:

- **Curing System:** Sulfur-cured EPDM generally exhibits a higher compression set compared to peroxide-cured EPDM, particularly at temperatures above 125°C.[3] Peroxide curing creates more stable carbon-carbon crosslinks, leading to better heat and aging resistance.[3][5][6]
- **Material Formulation:** The specific grade of EPDM, the type and amount of fillers (e.g., carbon black), and the presence of plasticizers can all significantly impact compression set.[2]
- **Temperature and Time:** Higher temperatures and longer exposure times will invariably increase the compression set of any elastomeric seal.[2][4]
- **Post-Curing:** The absence of a post-curing step can result in a less stable crosslink network, leading to a higher compression set.

Q3: How can I select an EPDM formulation with a lower compression set for my high-temperature application?

A3: To ensure a low compression set at high temperatures, consider the following when selecting an EPDM formulation:

- **Opt for Peroxide-Cured EPDM:** Peroxide-cured EPDM offers superior resistance to high temperatures (up to 150°C) and has a lower compression set compared to sulfur-cured alternatives.[3][5][6][7]
- **Consider the Filler System:** While fillers like carbon black can enhance mechanical properties, the particle size and loading can influence compression set.[8][9] Smaller particle sizes may increase compression set.[8]
- **Evaluate Hardness:** Generally, EPDM with a higher hardness (Shore A) will have a lower compression set.[2]
- **Review Manufacturer's Data:** Always consult the manufacturer's technical data sheet for compression set values at various temperatures.

## Troubleshooting Guide

Problem: EPDM seal leakage after exposure to high temperatures.

Possible Cause	Troubleshooting Steps	Recommended Action
High Compression Set of the Seal Material	1. Verify the curing system of the EPDM seal. 2. Review the material's technical data sheet for compression set specifications at the operating temperature. 3. Perform a compression set test (ASTM D395) on a sample of the seal.	1. Switch to a peroxide-cured EPDM for improved high-temperature performance.[3][5][6] 2. Select an EPDM grade with a lower specified compression set value. 3. Consider a post-curing step for the existing seals if feasible.[10]
Incorrect Material Formulation for the Application	1. Analyze the chemical environment to ensure compatibility with the EPDM seal. 2. Evaluate the filler and plasticizer content of the EPDM.	1. Consult with the seal manufacturer to select a formulation optimized for your specific temperature and chemical exposure. 2. Avoid excessive use of plasticizers, as they can negatively impact compression set at high temperatures.[2]
Exceeding the Maximum Operating Temperature of the EPDM	1. Confirm the maximum continuous operating temperature of the EPDM grade in use.	1. Select a high-temperature EPDM grade or an alternative elastomer like a fluoroelastomer (FKM) if the operating temperature exceeds the capabilities of EPDM.

## Data Presentation

Table 1: Comparison of Peroxide-Cured vs. Sulfur-Cured EPDM

Property	Peroxide-Cured EPDM	Sulfur-Cured EPDM
Maximum Temperature Resistance	~150°C (300°F)[5][6]	~120°C - 125°C (250°F)[3][6]
Compression Set	Lower[3][5]	Higher[3]
Heat & Aging Resistance	Excellent[3][5]	More prone to thermal aging[3]
Tensile and Tear Strength	Good	Higher[3][5]
Chemical Resistance	Better overall[3]	Good
Cost	Higher	Lower[3]

Table 2: Effect of Hardness on EPDM Compression Set

Hardness (Shore A)	Typical Compression Set Range	High-Temperature Stability
Low (40-50)	30-50%[2]	Poor; CS can exceed 50-70% above 100°C[2]
Medium (60-70)	20-35% (Sulfur-cured), 15-25% (Peroxide-cured)[2]	Good up to 120°C[2]
High (70-85)	10-25%[2]	Excellent; can maintain <30% CS at 150°C[2]

## Experimental Protocols

### ASTM D395 - Standard Test Methods for Rubber Property—Compression Set

This protocol outlines the general procedure for determining the compression set of EPDM seals under constant deflection (Method B), which is most relevant for sealing applications.[11]  
[12]

1. Objective: To measure the ability of an EPDM rubber compound to retain its elastic properties after prolonged compression at a specific temperature.[11]

## 2. Apparatus:

- Compression device consisting of two parallel, flat, rigid plates.
- Spacers to maintain a constant deflection.
- Oven with temperature control.
- Dial gauge or other instrument for measuring specimen thickness.

## 3. Specimen Preparation:

- Test specimens should be cylindrical discs, typically 13 mm in diameter and 6.5 mm in height.[\[13\]](#)
- Ensure specimens are free of surface defects.
- Condition the specimens at a standard laboratory temperature for at least 3 hours before testing.

## 4. Procedure:

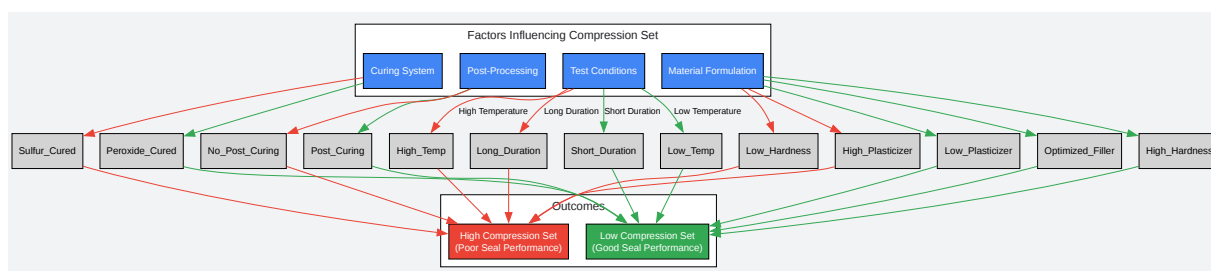
- Measure the initial thickness of the test specimen ( $t_0$ ).
- Place the specimen between the plates of the compression device.
- Apply compression until the specimen is deflected to 75% of its original thickness, using spacers to maintain this deflection.[\[13\]](#)[\[14\]](#)
- Place the entire assembly in an oven at the desired test temperature for a specified duration (e.g., 22 or 70 hours).[\[12\]](#)
- After the specified time, remove the assembly from the oven and immediately remove the specimen from the fixture.
- Allow the specimen to recover at room temperature for 30 minutes.[\[12\]](#)[\[13\]](#)
- Measure the final thickness of the specimen ( $t_1$ ).

5. Calculation: The compression set is calculated as a percentage of the original deflection:

Compression Set (%) =  $[(t_0 - t_1) / (t_0 - t_n)] * 100$  Where:

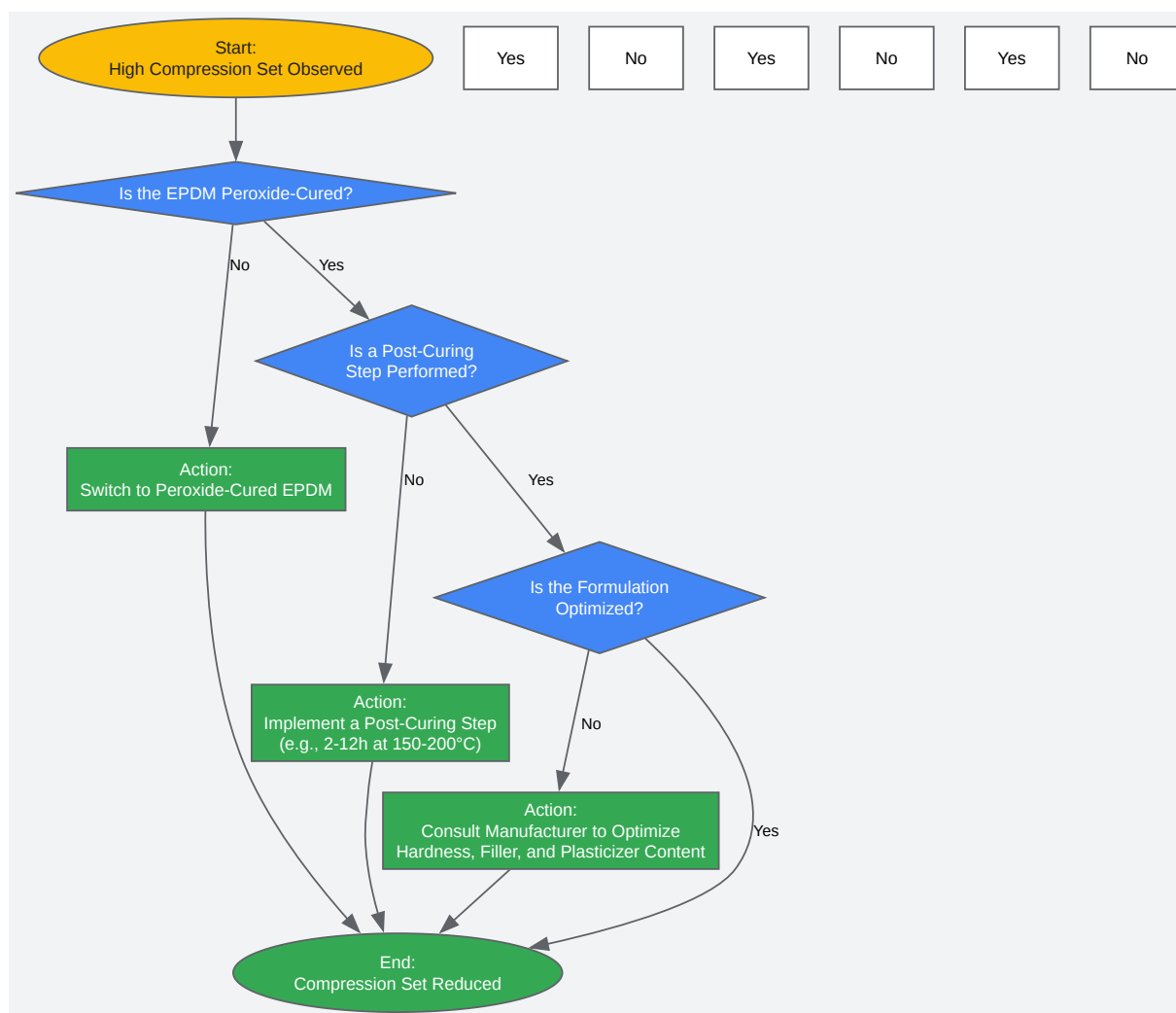
- $t_0$  = Original thickness of the specimen
- $t_1$  = Final thickness of the specimen after recovery
- $t_n$  = Thickness of the spacer bar used

## Visualizations



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Caption: Factors influencing EPDM compression set.



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Caption: Troubleshooting workflow for high compression set.

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